2-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol is a complex organic compound that features a unique combination of bromine, iodine, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol typically involves a multi-step process. One common method includes the condensation of 3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazole with 4,6-diiodosalicylaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the phenolic group.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace halogen atoms under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives, reduced phenolic compounds.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and reactivity.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Chemical Research: Employed as a reagent or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol involves its interaction with molecular targets through its functional groups. The triazole ring can interact with enzymes or receptors, while the phenolic and halogenated groups can participate in hydrogen bonding or halogen bonding interactions. These interactions can modulate biological pathways or chemical reactions, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((E)-{[3-(2-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol
- 2-((E)-{[3-(2-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol
Uniqueness
The presence of bromine and iodine atoms in 2-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol distinguishes it from similar compounds. These halogen atoms can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H9BrI2N4OS |
---|---|
Molecular Weight |
627.0 g/mol |
IUPAC Name |
3-(2-bromophenyl)-4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9BrI2N4OS/c16-11-4-2-1-3-10(11)14-20-21-15(24)22(14)19-7-8-5-9(17)6-12(18)13(8)23/h1-7,23H,(H,21,24)/b19-7+ |
InChI Key |
MOEZGIQGIJUTTH-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.